molecular formula C11H13ClFNO B12236929 N-tert-butyl-2-chloro-6-fluorobenzamide

N-tert-butyl-2-chloro-6-fluorobenzamide

Cat. No.: B12236929
M. Wt: 229.68 g/mol
InChI Key: RSWOODNXCXPWCD-UHFFFAOYSA-N
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Description

N-tert-butyl-2-chloro-6-fluorobenzamide is an organic compound with the molecular formula C11H13ClFNO It is a derivative of benzamide, characterized by the presence of tert-butyl, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-chloro-6-fluorobenzamide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

N-tert-butyl-2-chloro-6-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-fluorobenzamide
  • N-tert-butyl-2-chlorobenzamide
  • N-tert-butyl-2-bromobenzamide

Uniqueness

N-tert-butyl-2-chloro-6-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

N-tert-butyl-2-chloro-6-fluorobenzamide

InChI

InChI=1S/C11H13ClFNO/c1-11(2,3)14-10(15)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15)

InChI Key

RSWOODNXCXPWCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC=C1Cl)F

Origin of Product

United States

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